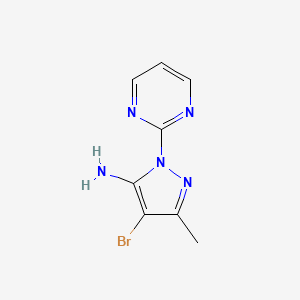![molecular formula C18H24N2 B596655 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole CAS No. 118644-07-8](/img/structure/B596655.png)
2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a heterocyclic organic compound that contains a pyrroloisoindole core structure. It has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole is not well understood. However, it has been proposed that this compound may exert its biological effects by interacting with specific receptors or enzymes in the body. It has been found to inhibit the activity of certain enzymes and to modulate the expression of specific genes.
Biochemical And Physiological Effects
2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole has been found to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory, antifungal, and antibacterial properties. It has also been found to inhibit the growth of cancer cells and to modulate the expression of specific genes. Furthermore, this compound has been found to possess unique optical and electronic properties that make it useful in the development of new materials and electronic devices.
Advantages And Limitations For Lab Experiments
The advantages of using 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole in lab experiments include its unique properties and potential applications in various scientific research fields. This compound has been extensively studied and has been found to possess various biochemical and physiological effects. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Future Directions
The following are some of the future directions for the research on 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole:
1. Further studies on the mechanism of action of this compound.
2. Development of new drugs based on the properties of this compound.
3. Exploration of the potential applications of this compound in material science.
4. Further studies on the catalytic properties of this compound.
5. Development of new synthetic methods for the preparation of this compound.
Conclusion:
2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects. It has been found to possess potential therapeutic effects, unique optical and electronic properties, and unique catalytic properties. Further research on this compound may lead to the development of new drugs, materials, and catalysts.
Synthesis Methods
The synthesis of 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole has been achieved using different methods. One of the most common methods involves the reaction of 2,7-di-tert-butyl-3,4-dihydro-2H-pyrrolo[3,4-c]pyrrole-1,5-dione with an appropriate reagent such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an appropriate solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole has been extensively studied for its potential applications in various scientific research fields. It has been found to possess unique properties that make it useful in the development of new drugs, materials, and catalysts. The following are some of the scientific research applications of this compound:
1. Drug Development: 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole has been found to possess potential therapeutic effects. It has been studied for its ability to inhibit the growth of cancer cells and to act as an anti-inflammatory agent. It has also been found to possess antifungal and antibacterial properties.
2. Material Science: This compound has been studied for its potential applications in the development of new materials. It has been found to possess unique optical and electronic properties that make it useful in the development of new sensors, solar cells, and electronic devices.
3. Catalysis: 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole has been studied for its potential applications in catalysis. It has been found to possess unique catalytic properties that make it useful in various chemical reactions.
properties
IUPAC Name |
2,7-ditert-butylpyrrolo[3,4-e]isoindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-17(2,3)19-9-13-7-8-14-10-20(18(4,5)6)12-16(14)15(13)11-19/h7-12H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSHDHMQZIAMNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C2C=CC3=CN(C=C3C2=C1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704729 |
Source


|
| Record name | 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole | |
CAS RN |
118644-07-8 |
Source


|
| Record name | 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

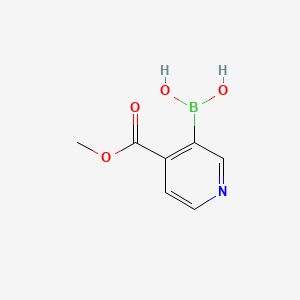
![N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B596575.png)
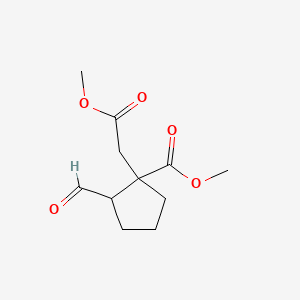
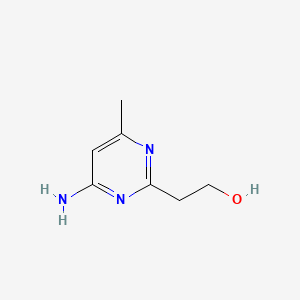

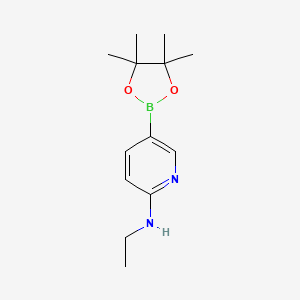
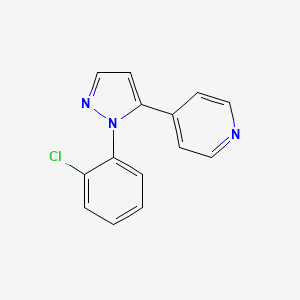

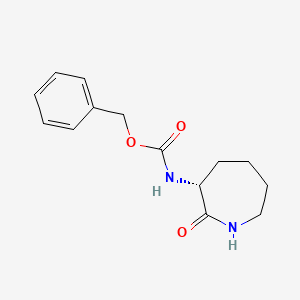
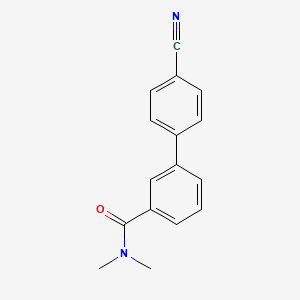
![1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B596588.png)


